3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one
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Overview
Description
3,4-Dichloro-5-[2-(2-furyl)-2-oxoethyl]-2(5H)-furanone is a highly functionalized molecule that belongs to the class of furanones. This compound is characterized by the presence of two chlorine atoms, a furan ring, and a furyl group, making it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-5-[2-(2-furyl)-2-oxoethyl]-2(5H)-furanone typically involves the reaction of 3,4-dichlorofuran with furfural under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-[2-(2-furyl)-2-oxoethyl]-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted furanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dichloro-5-[2-(2-furyl)-2-oxoethyl]-2(5H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory effects.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 3,4-dichloro-5-[2-(2-furyl)-2-oxoethyl]-2(5H)-furanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-5-hydroxy-2(5H)-furanone
- 3,4-Dichloro-5-(2-oxo-2-phenylethyl)-2(5H)-furanone
- 3,4-Dichloro-5-(3,4-dimethoxyphenyl)-2(5H)-furanone
Uniqueness
3,4-Dichloro-5-[2-(2-furyl)-2-oxoethyl]-2(5H)-furanone is unique due to its specific structural features, such as the presence of a furyl group and two chlorine atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
106133-87-3 |
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Molecular Formula |
C10H6Cl2O4 |
Molecular Weight |
261.05 g/mol |
IUPAC Name |
3,4-dichloro-2-[2-(furan-2-yl)-2-oxoethyl]-2H-furan-5-one |
InChI |
InChI=1S/C10H6Cl2O4/c11-8-7(16-10(14)9(8)12)4-5(13)6-2-1-3-15-6/h1-3,7H,4H2 |
InChI Key |
JAVPSCBACAWXIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CC2C(=C(C(=O)O2)Cl)Cl |
Origin of Product |
United States |
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